molecular formula C32H53BrN2O4 B14049334 1-[17B-(Acetyloxy)-3A-hydroxy-2B-(4-morpholinyl)-5A-androstan-16B-YL]-1-(2-propenyl)pyrrolidinium bromide

1-[17B-(Acetyloxy)-3A-hydroxy-2B-(4-morpholinyl)-5A-androstan-16B-YL]-1-(2-propenyl)pyrrolidinium bromide

Cat. No.: B14049334
M. Wt: 609.7 g/mol
InChI Key: OYTJKRAYGYRUJK-YHJOLPDBSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Rocuronium bromide is synthesized through a multi-step process involving the modification of steroidal structures. The synthesis typically starts with the steroid nucleus, which undergoes various chemical transformations, including hydroxylation, acetylation, and morpholinyl substitution .

Industrial Production Methods

Industrial production of rocuronium bromide involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Rocuronium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

Rocuronium bromide is widely used in scientific research, particularly in the fields of:

    Chemistry: Studying the structure-activity relationship of neuromuscular blocking agents.

    Biology: Investigating the effects of neuromuscular blockers on cellular processes.

    Medicine: Developing new anesthetic protocols and improving patient outcomes during surgery.

    Industry: Manufacturing high-purity rocuronium bromide for pharmaceutical use.

Mechanism of Action

Rocuronium bromide exerts its effects by competitively binding to acetylcholine receptors at the neuromuscular junction. This prevents acetylcholine from binding to its receptors, thereby inhibiting depolarization and subsequent muscle contraction. The compound’s rapid onset and intermediate duration of action make it suitable for various clinical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rocuronium bromide is unique due to its rapid onset and intermediate duration of action, making it a preferred choice for rapid sequence intubation and various surgical procedures .

Properties

Molecular Formula

C32H53BrN2O4

Molecular Weight

609.7 g/mol

IUPAC Name

[(2S,3S,5S,10S,13S,16S,17R)-3-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate;bromide

InChI

InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(36)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)38-22(2)35;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24?,25?,26?,27-,28-,29-,30-,31-,32-;/m0./s1

InChI Key

OYTJKRAYGYRUJK-YHJOLPDBSA-M

Isomeric SMILES

CC(=O)O[C@H]1[C@H](CC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(C[C@@H]([C@H](C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Canonical SMILES

CC(=O)OC1C(CC2C1(CCC3C2CCC4C3(CC(C(C4)O)N5CCOCC5)C)C)[N+]6(CCCC6)CC=C.[Br-]

Origin of Product

United States

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